2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride.
Coupling Reaction: The final step involves coupling the thiazole derivative with phenylacetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to exhibit antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: Lacks the acetamide moiety but shares the thiazole ring.
N-phenylacetamide: Lacks the thiazole ring but contains the acetamide group.
Benzothiazole derivatives: Similar structure but with a fused benzene ring.
Uniqueness
2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the combination of the thiazole ring and the acetamide moiety. This dual functionality allows for a broader range of chemical reactions and biological activities compared to its simpler analogs.
Properties
Molecular Formula |
C18H16N2OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H16N2OS/c21-17(11-14-7-3-1-4-8-14)19-12-16-13-22-18(20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,21) |
InChI Key |
GPMDZVNTXNVXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.